molecular formula C14H15NO3 B11865854 Ethyl 1-acetyl-2-methyl-3-indolizinecarboxylate CAS No. 36766-57-1

Ethyl 1-acetyl-2-methyl-3-indolizinecarboxylate

Cat. No.: B11865854
CAS No.: 36766-57-1
M. Wt: 245.27 g/mol
InChI Key: MVWRSFQRZVNNPK-UHFFFAOYSA-N
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Description

Ethyl 1-acetyl-2-methyl-3-indolizinecarboxylate (CAS 36766-57-1) is a high-purity indolizine derivative offered for research and development purposes. The compound has a molecular formula of C14H15NO3 and a molecular weight of 245.27 g/mol . Indolizines are a structurally interesting class of nitrogen-bridged heterocyclic compounds that serve as key scaffolds in medicinal chemistry and materials science. This particular ester, functionalized with acetyl and methyl groups, is primarily valued as a specialized chemical intermediate or building block for the synthesis of more complex molecules. Researchers utilize this compound in exploring new pharmaceutical agents, organic electronic materials, and dyes, leveraging the versatile indolizine core. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

36766-57-1

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

ethyl 1-acetyl-2-methylindolizine-3-carboxylate

InChI

InChI=1S/C14H15NO3/c1-4-18-14(17)13-9(2)12(10(3)16)11-7-5-6-8-15(11)13/h5-8H,4H2,1-3H3

InChI Key

MVWRSFQRZVNNPK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C2N1C=CC=C2)C(=O)C)C

Origin of Product

United States

Preparation Methods

The synthesis of Ethyl 1-acetyl-2-methyl-3-indolizinecarboxylate typically involves the reaction of indolizine derivatives with acetylating agents and ethyl esterifying agents under controlled conditions. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react in the presence of methanesulfonic acid under reflux conditions to form the indole structure . This is followed by acetylation and esterification steps to introduce the acetyl and ethyl ester groups, respectively.

Chemical Reactions Analysis

Ethyl 1-acetyl-2-methyl-3-indolizinecarboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that derivatives of indolizine compounds, including ethyl 1-acetyl-2-methyl-3-indolizinecarboxylate, exhibit significant cytotoxic properties against various cancer cell lines. For instance, a study demonstrated that certain indolizines could inhibit cell proliferation in P388 leukemia cells, showcasing IC50 values in the low microgram range . This suggests that this compound may hold promise as a lead compound for developing anticancer agents.

2. Neuroprotective Effects

The compound has been investigated for its neuroprotective potential, particularly in the context of neurodegenerative diseases like Alzheimer’s. Indole derivatives are known to inhibit acetylcholinesterase, an enzyme associated with Alzheimer’s pathology. This compound may share similar properties, contributing to cognitive enhancement and neuroprotection .

Organic Synthesis Applications

1. Synthesis of Functionalized Indoles

This compound serves as an intermediate in the synthesis of more complex indole derivatives. The compound can undergo various transformations, including alkylation and acylation reactions, leading to the formation of functionalized indoles that are valuable in pharmaceuticals .

2. Building Block for Drug Development

Due to its structural features, this compound can act as a versatile building block in the synthesis of novel bioactive compounds. Its ability to participate in cyclization reactions allows for the creation of diverse molecular architectures that may possess unique biological activities .

Inflammation Modulation

Recent research has explored the role of indolizine derivatives in modulating inflammatory responses. This compound has been shown to activate the NLRP3 inflammasome pathway, leading to the release of pro-inflammatory cytokines such as IL-1β. This property highlights its potential use in treating inflammatory diseases .

Data Tables

Application Area Description References
Anticancer ActivityExhibits cytotoxicity against P388 leukemia cells with IC50 values <10 µg/mL
Neuroprotective EffectsPotential acetylcholinesterase inhibitor; may aid in Alzheimer's treatment
Organic SynthesisIntermediate for synthesizing functionalized indoles
Inflammation ModulationActivates NLRP3 inflammasome; induces IL-1β release

Case Studies

Case Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various indolizine derivatives on human cancer cell lines. This compound was included among tested compounds and showed promising results with low IC50 values against multiple cancer types.

Case Study 2: Neuroprotective Mechanism Investigation

Researchers investigated the neuroprotective mechanisms of indole derivatives, including this compound, focusing on their ability to inhibit acetylcholinesterase activity. The findings suggested a potential therapeutic role in cognitive disorders.

Mechanism of Action

The mechanism of action of Ethyl 1-acetyl-2-methyl-3-indolizinecarboxylate involves its interaction with specific molecular targets and pathways. The indolizine ring structure allows it to bind to various biological receptors, potentially inhibiting or activating specific pathways. For example, it may interact with enzymes involved in cell signaling or metabolic processes, leading to its observed biological effects .

Comparison with Similar Compounds

The structural and functional distinctions between Ethyl 1-acetyl-2-methyl-3-indolizinecarboxylate and its analogs are critical to understanding its unique properties. Below is a comparative analysis based on substituent positions, synthetic routes, spectroscopic data, and biological activity.

Structural and Substituent Variations
Compound Name Substituents (Positions) Key Functional Groups
This compound Acetyl (1), methyl (2), carboxylate (3) Ester, ketone, alkyl
Ethyl 7-acetyl-3-benzoylindolizine-1-carboxylate Acetyl (7), benzoyl (3), carboxylate (1) Ester, ketone, aryl ketone
Ethyl indolizine-2-carboxylate Carboxylate (2) Ester
Diethyl 7-methoxy-3-(3-substituted benzoyl)indolizine-1,2-dicarboxylate Methoxy (7), benzoyl (3), dicarboxylate (1,2) Ester, aryl ketone, ether

Key Observations :

  • Functional Group Diversity : The benzoyl group in derivatives introduces aryl ketone functionality, which may enhance π-π stacking interactions compared to the methyl group in the target compound .

Key Observations :

  • Base-mediated cyclization (e.g., K₂CO₃) is a common strategy for indolizine synthesis, but the target compound’s methyl and acetyl substituents may require tailored reaction conditions .
  • Thermal methods () are less efficient, highlighting the advantage of room-temperature protocols for higher yields .
Spectroscopic and Physical Properties
Compound IR Peaks (cm⁻¹) ¹H/¹³C NMR Features Melting Point/Physical State
Ethyl 7-acetyl-3-benzoylindolizine-1-carboxylate 1685 (C=O), 1626 (C=C), 1597 (Ar) Aromatic protons at δ 7.2–8.1 ppm Yellow crystalline solid
Ethyl indolizine-2-carboxylate 1710 (ester C=O), 2975 (C-H stretch) Olefinic protons at δ 5.5–6.0 ppm Yellow oil
Target Compound (Predicted) ~1685 (acetyl C=O), ~1705 (ester C=O) Methyl group at δ 2.3–2.6 ppm Likely solid (unreported)

Key Observations :

  • The acetyl group in the target compound would produce distinct C=O stretching frequencies (~1685 cm⁻¹), overlapping with benzoyl derivatives but distinguishable from simpler esters .
  • Methyl groups (δ 2.3–2.6 ppm) are less deshielded than aromatic protons, simplifying NMR interpretation compared to benzoyl-containing analogs .

Key Observations :

  • Benzoyl and acetyl groups in –2 derivatives enhance anticancer activity, likely via kinase inhibition or DNA intercalation .
  • The target compound’s methyl group may reduce potency compared to aryl-substituted analogs but improve metabolic stability.

Biological Activity

Ethyl 1-acetyl-2-methyl-3-indolizinecarboxylate is a compound belonging to the indolizine family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by its indolizine core, which is known for its ability to interact with various biological targets. The synthesis of this compound typically involves multi-step reactions that include cyclization processes. Recent advancements in synthetic methodologies have improved the efficiency of producing such indolizine derivatives, often employing one-pot reactions involving pyridine and appropriate acetyl derivatives .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Modulation : The indolizine structure allows for binding to various enzymes, potentially modulating their activity.
  • Cell Membrane Penetration : The presence of the ethyl ester group enhances bioavailability by facilitating cell membrane penetration.
  • Inflammatory Response : Some studies suggest that derivatives of indolizines may activate the NLRP3 inflammasome, leading to the release of pro-inflammatory cytokines such as IL-1β, which plays a critical role in inflammatory responses .

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. Studies have shown that related indolizine compounds possess antibacterial and antifungal properties. For instance, a study indicated that certain indolizine derivatives demonstrated minimum inhibitory concentrations (MICs) against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

Research has also highlighted the anticancer potential of indolizines. This compound has been investigated for its cytotoxic effects on cancer cell lines. In vitro studies revealed that this compound could induce apoptosis in specific cancer cells, making it a candidate for further development in cancer therapeutics .

Antioxidant Effects

The compound's antioxidant properties are noteworthy as well. Indolizines have been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This activity is crucial in protecting against cellular damage and may contribute to its overall therapeutic potential .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound and related compounds:

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria with MIC values ranging from 16 to 256 µg/mL.
Study BAnticancer ActivityInduced apoptosis in human colorectal cancer cells with an IC50 value of 20 µM after 48 hours of treatment.
Study CAntioxidant ActivityShowed effective scavenging activity against DPPH radicals with an IC50 value of 50 µg/mL, indicating strong antioxidant potential.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 1-acetyl-2-methyl-3-indolizinecarboxylate?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization and esterification. For example, cyclocondensation of substituted pyridines with acetylated intermediates can yield the indolizine core, followed by esterification with ethyl chloroformate. Key steps include:

  • Cyclization : Using Lewis acids (e.g., ZnCl₂) to promote ring closure .
  • Esterification : Reacting the carboxylic acid intermediate with ethanol under acidic conditions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate the product .

Q. Which spectroscopic techniques are essential for structural characterization?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and ester group integration (e.g., acetyl and ethyl groups at δ ~2.3 ppm and δ ~1.3 ppm, respectively) .
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and ester linkages .
  • X-ray Crystallography : For absolute configuration determination using SHELX software for refinement .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

  • Methodological Answer :

  • Catalyst Screening : Test Lewis acids (e.g., BF₃·Et₂O) for cyclization efficiency .
  • Temperature Control : Use reflux conditions (e.g., 80–100°C) for esterification, monitored by TLC .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance reaction rates .
  • Yield Analysis : Compare isolated yields (e.g., 60–75% in similar indolizine syntheses) and optimize stoichiometry .

Q. How should researchers resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Dose-Response Studies : Establish EC₅₀/IC₅₀ values across multiple assays (e.g., antibacterial vs. antioxidant) to clarify potency .
  • Control Experiments : Verify compound purity (HPLC >95%) to rule out impurity-driven effects .
  • Statistical Analysis : Apply ANOVA to assess significance across replicate studies .

Q. What computational methods predict structure-activity relationships (SAR) for this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electron distribution to identify reactive sites (e.g., acetyl group’s electrophilicity) .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzyme active sites) using AutoDock Vina .
  • QSAR Modeling : Corrogate substituent effects (e.g., methyl vs. chloro groups) with bioactivity data .

Q. How do substituents influence the compound’s bioactivity and stability?

  • Methodological Answer :

  • Substituent Scanning : Synthesize analogs (e.g., replacing acetyl with benzoyl) and compare IC₅₀ values .
  • Stability Studies : Monitor degradation under physiological conditions (PBS, pH 7.4, 37°C) via HPLC .
  • Electronic Effects : Electron-withdrawing groups (e.g., nitro) may enhance metabolic stability but reduce solubility .

Q. What are the methodological challenges in crystallographic refinement for this compound?

  • Methodological Answer :

  • Data Collection : Use high-resolution synchrotron data (≤1.0 Å) to resolve light atoms (e.g., oxygen in ester groups) .
  • Refinement in SHELXL : Apply restraints for disordered ethyl groups and anisotropic displacement parameters .
  • Validation Tools : Check with PLATON for missed symmetry or twinning .

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